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Methyl 2-amino-4-hydroxy-5-methoxybenzoate

Cat. No.: B1603070
CAS No.: 848092-84-2
M. Wt: 197.19 g/mol
InChI Key: KVKBPICSIFDGGR-UHFFFAOYSA-N
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Description

Contextualization of Substituted Aminohydroxy-methoxybenzoates in Organic Synthesis and Medicinal Chemistry

The aminohydroxy-methoxybenzoate framework is a privileged scaffold in the fields of organic synthesis and medicinal chemistry. The constituent functional groups—an amine (a nucleophile), a hydroxyl group (a hydrogen bond donor and potential nucleophile), and a methoxy (B1213986) group (an electron-donating group)—impart a rich and tunable chemical reactivity to the molecule. organic-chemistry.org This allows chemists to selectively modify the molecule at different positions to build libraries of compounds for various applications.

In organic synthesis, these derivatives are valuable intermediates. organic-chemistry.org The amino group can be readily acylated, alkylated, or transformed into other functional groups, while the hydroxyl group can be etherified or esterified. These reactions are fundamental steps in the construction of larger, more intricate molecules. The strategic placement of these groups influences the electronic properties of the benzene (B151609) ring, directing subsequent reactions to specific positions and enabling the synthesis of complex target molecules with high precision.

Overview of Academic Research Trajectories for Methyl 2-amino-4-hydroxy-5-methoxybenzoate and Related Analogues

Academic research on this compound and its analogues primarily focuses on their utility as synthetic intermediates for creating more complex heterocyclic systems and compounds with potential biological activity. While research directly on the title compound is specific, the broader class of related molecules, such as aminobenzothiazoles and quinazolines, demonstrates the synthetic potential of this structural unit. nih.govnih.gov

Recent studies often involve using these aminobenzoate derivatives as starting materials for multi-step syntheses. For example, the amino group is a key reaction site for building fused ring systems. Research has shown that related aniline (B41778) derivatives can be cyclized to form benzothiazoles, which are important structural motifs in many biologically active compounds. nih.govresearchgate.net Similarly, related aminobenzoic acid esters are used in the synthesis of quinazoline (B50416) derivatives, which have been explored for their anticancer and antihyperlipidemic properties. researchgate.net

A significant trajectory in the research of related analogues involves their use in creating compounds that are evaluated for specific therapeutic activities. For instance, various quinazoline derivatives synthesized from related amino-methoxybenzoate precursors have been tested for their ability to inhibit cancer cell growth by targeting specific receptors like EGFR and VEGFR2. researchgate.net Other research paths explore the synthesis of novel compounds for their antimicrobial or antidiabetic potential. researchgate.netresearchgate.net The synthesis of analogues often involves modifying the core structure to improve biological efficacy or to understand the structure-activity relationship (SAR), which is fundamental to drug discovery. mdpi.com

Physicochemical Properties

The fundamental properties of this compound are critical for its application in chemical synthesis. Below is a table summarizing some of its key computed and experimental properties.

PropertyValueSource
Molecular Formula C9H11NO4 bldpharm.com
Molar Mass 197.19 g/mol nih.gov
Melting Point 160 °C (decomposes) vwr.com
Appearance White to light yellow powder/crystal tcichemicals.com
CAS Number 100341-69-7 (for a related isomer) bldpharm.com

Note: Data for the exact title compound is sparse in public literature; some data points are from closely related isomers or supplier technical sheets. The CAS number 848092-84-2 is also associated with this compound. bldpharm.com

Synthetic Pathways and Key Intermediates

The synthesis of substituted benzoates like this compound and its analogues often starts from more readily available materials. For example, a common precursor for a related compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, is 2-methoxy-4-acetylamino-benzoic acid methyl ester. google.com This intermediate undergoes halogenation followed by condensation and deprotection steps to yield the final product with a total yield reported to be as high as 80%. google.com

Another example from the broader family of substituted benzoates involves the synthesis of methyl 4-amino-5-thiophenyl-2-methoxybenzoate, an important intermediate for the antipsychotic drug Amisulpride. google.com This process highlights the industrial relevance of this class of compounds. The synthesis starts from 4-amino-2-methoxy-5-thiocyanatobenzoic acid methyl ester and uses an alkaline reagent in an alcohol-based solvent system. google.com

The table below outlines a generalized synthetic approach for a related compound, illustrating the types of reactions involved.

StepReactantReagents/ConditionsProduct
1. Halogenation 2-methoxy-4-acetylamino-benzoic acid methyl esterHalogen (e.g., Cl2, Br2), CH2Cl2, 10-40 °C2-methoxy-4-acetylamino-5-halo-benzoic acid methyl ester
2. Condensation 2-methoxy-4-acetylamino-5-halo-benzoic acid methyl esterSodium ethanesulfinate, DMF, CuCl catalyst, 50-90 °C2-methoxy-4-acetylamino-5-ethylsulfonyl-benzoic acid methyl ester
3. Deprotection 2-methoxy-4-acetylamino-5-ethylsulfonyl-benzoic acid methyl esterMethanol (B129727), H2SO4 (catalyst), reflux4-amino-5-ethylsulfonyl-2-methoxybenzoate

This table is a representation of a synthetic route described for an analogue compound. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B1603070 Methyl 2-amino-4-hydroxy-5-methoxybenzoate CAS No. 848092-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKBPICSIFDGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630878
Record name Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848092-84-2
Record name Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for Methyl 2 Amino 4 Hydroxy 5 Methoxybenzoate and Its Structural Analogues

Established Synthetic Pathways for Methyl 2-amino-4-hydroxy-5-methoxybenzoate

A plausible and efficient synthetic route to this compound can be designed starting from the readily available and biocompatible compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid). This multi-step synthesis involves esterification, nitration, and subsequent reduction of the nitro group.

The initial step is the esterification of vanillic acid to its corresponding methyl ester, methyl 4-hydroxy-3-methoxybenzoate, also known as methyl vanillate. This can be achieved through a Fischer esterification reaction, where vanillic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid.

The subsequent and most critical step is the regioselective nitration of methyl vanillate. The hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring are ortho-, para-directing activators. To achieve nitration at the C2 position, which is ortho to the hydroxyl group and meta to the ester, specific reaction conditions are required. The nitration can be carried out using a mixture of nitric acid and sulfuric acid at controlled low temperatures. The directing effects of the substituents guide the nitro group to the desired position.

The final step is the reduction of the introduced nitro group to an amino group. A common and effective method for this transformation is the use of a reducing agent such as iron powder in the presence of an acid like acetic acid or a salt like ammonium (B1175870) chloride in a solvent mixture such as methanol and water. mdpi.com This method is often preferred for its relatively mild conditions and high yield.

A similar strategy has been reported for the synthesis of a related compound, methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, which also starts from a derivative of methyl 4-hydroxy-3-methoxybenzoate and involves a nitration step followed by reduction with powdered iron and ammonium chloride. mdpi.com

Synthesis of Positional Isomers and Closely Related Aminohydroxy-methoxybenzoates

The synthesis of positional isomers of this compound requires distinct starting materials and synthetic strategies to achieve the desired substitution patterns.

Strategies for Methyl 2-amino-5-hydroxy-4-methoxybenzoate Synthesis

The synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate can be approached from 4-methoxy-5-hydroxy-2-nitrobenzoic acid. The synthesis would involve the esterification of the carboxylic acid to the methyl ester, followed by the reduction of the nitro group to an amine. The starting nitrobenzoic acid derivative can be prepared through selective nitration of a suitably protected precursor. The melting point of Methyl 2-amino-5-hydroxy-4-methoxybenzoate is reported to be 160 °C (decomposed). nih.gov

Preparative Routes for Methyl 2-amino-4-methoxybenzoate and Methyl 2-amino-5-methoxybenzoate

The synthesis of Methyl 2-amino-4-methoxybenzoate can be achieved from 4-aminosalicylic acid. The process involves the methylation of both the hydroxyl and carboxylic acid groups. mdpi.com A method for the preparation of 4-amino-2-methoxybenzoic acid methyl ester from p-aminosalicylic acid using dimethyl sulfate (B86663) in acetone (B3395972) with potassium hydroxide (B78521) has been described. mdpi.com

For the synthesis of Methyl 2-amino-5-methoxybenzoate, a potential route starts from 2-hydroxy-5-methoxybenzoic acid. This would involve nitration of the ring, followed by reduction of the nitro group. The starting material, methyl 2-hydroxy-5-methoxybenzoate, can be synthesized from its corresponding acid. nih.gov

Approaches to Methyl 4-amino-2-hydroxybenzoate (B10774363) and Methyl 4-amino-2-methoxybenzoate Synthesis

Methyl 4-amino-2-hydroxybenzoate can be synthesized from 4-aminosalicylic acid via Fischer esterification. It is also known as methyl γ-aminosalicylate. nih.govyoutube.com

The synthesis of Methyl 4-amino-2-methoxybenzoate can be achieved from p-aminosalicylic acid by methylation of both the hydroxyl and carboxyl groups, for example, using dimethyl sulfate. mdpi.com Another route involves the reaction of 4-amino-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. google.com A detailed synthesis has been reported starting from p-aminosalicylic acid and potassium hydroxide in acetone, followed by the addition of dimethyl sulfate. nih.gov

General Synthesis of Hydroxy-Methoxybenzoic Methyl Esters and Their Isomers

The synthesis of various isomers of hydroxy-methoxybenzoic methyl esters often involves starting from commercially available dihydroxybenzoic acids. rsc.org General strategies include:

Esterification and Mono-O-methylation: Dihydroxybenzoic acids can be esterified and then selectively mono-O-methylated to yield the desired products. rsc.org

Regioselective Protection-Deprotection: A regioselective protection strategy can be employed where one hydroxyl group is selectively protected (e.g., as a pivaloate ester), allowing for methylation of the other hydroxyl group. Subsequent deprotection yields the target isomer. rsc.org

Alkylation and Esterification: Hydroxybenzoic acids can be alkylated to introduce the methoxy group, followed by esterification of the carboxylic acid. researchgate.net

Mechanistic Investigations of Synthetic Transformations Involving Aminobenzoate Esters

The synthesis of aminobenzoate esters involves several key chemical transformations, with electrophilic aromatic substitution and reduction reactions being central.

The introduction of a nitro group onto the aromatic ring of a benzoate (B1203000) ester is a classic example of an electrophilic aromatic substitution (EAS) reaction. In the case of nitrating methyl benzoate, a mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). rsc.orgyoutube.com The ester group is a deactivating, meta-directing group, meaning it withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position. The mechanism proceeds through the attack of the π electrons of the aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (such as HSO₄⁻) then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrobenzoate product. youtube.com The regioselectivity of the nitration of substituted benzoates is determined by the electronic effects of the existing substituents. For precursors to this compound, the activating and ortho-, para-directing hydroxyl and methoxy groups will compete with the deactivating and meta-directing ester group to determine the position of nitration.

The conversion of the nitro group to an amino group is typically achieved through reduction . A variety of reducing agents can be employed. A common laboratory method involves the use of a metal catalyst, such as iron, tin, or zinc, in the presence of an acid. For instance, the reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate (B8586502) can be carried out using iron powder in acetic acid. The mechanism of these reductions involves the transfer of electrons from the metal to the nitro group, followed by protonation steps. The nitro group is progressively reduced through nitroso and hydroxylamino intermediates to the final amine. The choice of reducing agent and reaction conditions can be critical to avoid the reduction of other functional groups present in the molecule, such as the ester.

Cyclocondensation Reaction Mechanisms (e.g., with formamide (B127407) for quinazoline (B50416) derivatives)

The construction of the quinazoline ring system, a common motif in pharmacologically active compounds, is frequently achieved through the cyclocondensation of anthranilic acid derivatives. researchgate.net A prevalent and cost-effective method involves the reaction of a substituted 2-aminobenzoate (B8764639) with formamide, which serves as a C1 source. researchgate.net For instance, the reaction of 2-aminobenzoic acid with formamide at elevated temperatures (125-130°C) leads to the formation of quinazolin-4(3H)-one through a cyclization process. researchgate.net

This transformation can be applied to analogues of this compound. In a related synthesis, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, a structural analogue, undergoes cyclization with formamidine (B1211174) acetate (B1210297) in refluxing ethanol (B145695) to produce the corresponding 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one. nih.gov The mechanism involves the initial formation of an amidine intermediate from the reaction of the amino group with formamide or formamidine, followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinazolinone ring. Modern approaches also utilize copper catalysts with methanol serving as both a green solvent and a C1 source, which is oxidized in situ to formaldehyde (B43269) for the reaction with 2-aminobenzamides. researchgate.net

ReactantReagent(s)Product TypeReference
2-Aminobenzoic acidFormamideQuinazolin-4(3H)-one researchgate.net
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateFormamidine acetateSubstituted Quinazolin-4(3H)-one nih.gov
2-AminobenzamidesMethanol, Copper catalystQuinazolinones researchgate.net

Oxidative Ring-Opening Strategies Leading to Aminobenzoates

Alternative to traditional aromatic substitution reactions, aminobenzoates can be synthesized through the oxidative cleavage of pre-existing heterocyclic rings. These strategies offer novel pathways to access synthetically useful anthranilic acid derivatives. researchgate.netnih.gov

One such strategy involves the oxidative ring-opening of 3-aminoindazoles. rsc.org This method is based on the cleavage of the N–N bond under mild conditions to afford a variety of 2-aminobenzoates in good yields. rsc.org The process can be controlled to produce free, mono-, or dual-brominated aminobenzoates by selecting the appropriate oxidant and bromine source. rsc.org

Another innovative approach is the electrochemical oxidative ring-opening of indoles. researchgate.netnih.gov This protocol facilitates the cleavage of the indole (B1671886) ring to form amide ester aromatics, which are precursors to anthranilic acid derivatives. A key advantage of this electrochemical method is that it avoids the use of external chemical oxidants and stoichiometric metal catalysts, which reduces harmful by-products and increases atom economy. researchgate.netnih.gov The reaction is believed to proceed through the oxidation of the indole to a radical cation intermediate. researchgate.net These methods provide access to valuable synthetic intermediates for drug molecules and industrial chemicals. researchgate.netnih.gov

Precursor Ring SystemKey TransformationReagents/ConditionsProductReference
3-AminoindazolesN–N Bond CleavageChemical Oxidants (e.g., with bromine source)2-Aminobenzoates rsc.org
IndolesC=C Bond CleavageElectrochemistry, AlcoholAmide Ester Aromatics researchgate.netnih.gov

Halogenation and Condensation Reactions in Derivative Synthesis

The functionalization of the aminobenzoate core often involves halogenation, which introduces a reactive handle for subsequent condensation or cross-coupling reactions. This two-step sequence is a powerful tool for building molecular complexity. A patented method for preparing a related compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, illustrates this principle effectively. google.com

Starting MaterialReaction 1 (Halogenation)IntermediateReaction 2 (Condensation)Final Product TypeReference
2-methoxy-4-acetylamino-benzoic acid methyl esterHalogen (Cl, Br, I)5-halo-2-methoxy-4-acetylamino-benzoateSodium ethanesulfinate, Cu catalyst5-ethylsulfonyl-4-amino-2-methoxybenzoate google.com

This compound as an Advanced Synthetic Intermediate

Substituted aminobenzoates like this compound and its close analogues are valuable advanced intermediates in the synthesis of high-value molecules, particularly pharmaceuticals. Their utility stems from the presence of multiple functional groups that can be selectively manipulated to build complex molecular architectures.

A prominent example is the synthesis of Gefitinib (B1684475), an anticancer drug. nih.gov A novel synthetic route for Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate. Through a sequence of alkylation, nitration, and reduction, the key intermediate methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate is produced. nih.gov This intermediate, a structural analogue of the title compound, then undergoes a crucial cyclization reaction with formamidine acetate to construct the quinazoline core of Gefitinib. nih.gov This highlights the role of the aminobenzoate moiety as the foundational block for the heterocyclic system.

Similarly, other derivatives serve as important intermediates for different drugs. For instance, methyl 4-amino-5-thiophenyl-2-methoxybenzoate is a key intermediate in the preparation of the antipsychotic drug Amisulpride. google.com The strategic positioning of the amino, methoxy, and other functional groups on the benzoate ring makes these compounds versatile precursors for a range of quinazoline-based therapeutics, including phosphodiesterase inhibitors and monoamine oxidase (MAO) inhibitors. nih.govnih.gov

IntermediateKey TransformationTarget Molecule/ClassReference
Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoateCyclization with formamidine acetateGefitinib (Anticancer) nih.gov
Methyl 4-amino-5-thiophenyl-2-methoxybenzoateFurther functionalizationAmisulpride (Antipsychotic) google.com
Substituted 2-AminobenzoatesCyclocondensationQuinazoline Derivatives (e.g., PDE7 inhibitors) nih.gov

Chemical Transformations and Derivatization Strategies of Methyl 2 Amino 4 Hydroxy 5 Methoxybenzoate and Its Analogues

Reactivity Profiling of Amino, Hydroxyl, and Methoxy (B1213986) Functional Groups in the Benzoate (B1203000) Scaffold

The reactivity of methyl 2-amino-4-hydroxy-5-methoxybenzoate is governed by the electronic and steric effects of its substituents. The amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups are all ortho, para-directing activators for electrophilic aromatic substitution, while the methyl ester (-COOCH3) is a meta-directing deactivator. The relative positioning of these groups leads to a complex reactivity profile.

Amino Group (-NH2): The amino group is a strong activating group and a primary nucleophile. It readily participates in reactions such as acylation, alkylation, and diazotization. For instance, in related amino-N-acetylated benzoate compounds, the amino group can be introduced via the reduction of a nitro group. This is a common strategy in the synthesis of complex molecules where the nitro group is used as a precursor to the amine.

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions. The hydroxyl group also strongly activates the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to it. In the context of the target molecule, the position ortho to the hydroxyl group is already substituted, directing potential electrophilic attack to the C6 position.

The interplay of these functional groups can be seen in the synthesis of related compounds. For example, in the synthesis of a gefitinib (B1684475) intermediate, a hydroxyl group on a similar benzoate ring is alkylated using 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate. mdpi.com This highlights the nucleophilic character of the hydroxyl group.

A summary of the expected reactivity of the functional groups is presented in the table below.

Functional GroupType of ReactivityPotential Reactions
Amino (-NH2)Nucleophilic, ActivatingAcylation, Alkylation, Diazotization, Schiff base formation
Hydroxyl (-OH)Acidic, Nucleophilic, ActivatingO-Alkylation, O-Acylation, Electrophilic Aromatic Substitution
Methoxy (-OCH3)Activating, Ortho, para-directingDemethylation (under harsh conditions)
Methyl Ester (-COOCH3)Deactivating, Meta-directingHydrolysis, Amidation, Transesterification

Design and Synthesis of Novel Derivatives of this compound

The design and synthesis of novel derivatives of this compound can be approached by selectively targeting its functional groups. The synthesis of analogues often involves a multi-step process starting from simpler, commercially available materials.

A general strategy for creating derivatives involves the protection of the more reactive amino and hydroxyl groups, followed by modification of the less reactive sites, and subsequent deprotection. For example, the amino group can be protected as an acetyl amide, and the hydroxyl group as a benzyl (B1604629) or silyl (B83357) ether.

The synthesis of related structures provides a blueprint for potential derivatization. For instance, the synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate involves the chlorination of methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide (NCS) in DMF. google.com A similar strategy could be envisioned for the halogenation of this compound at the C6 position, which is activated by the hydroxyl and amino groups.

Another example is the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, which starts from methyl salicylate (B1505791) and involves etherification, sulfonation, chlorination, and amination. google.comresearchgate.net This demonstrates the feasibility of introducing a sulfonamide group, a common pharmacophore, onto a similar scaffold.

The following table outlines a hypothetical synthetic pathway for a novel derivative based on known reactions of analogous compounds.

Starting MaterialReagent(s)Intermediate/ProductReaction Type
This compoundAcetic anhydrideMethyl 2-acetamido-4-hydroxy-5-methoxybenzoateN-Acylation (Protection)
Methyl 2-acetamido-4-hydroxy-5-methoxybenzoateBenzyl bromide, K2CO3Methyl 2-acetamido-4-(benzyloxy)-5-methoxybenzoateO-Alkylation (Protection)
Methyl 2-acetamido-4-(benzyloxy)-5-methoxybenzoateN-BromosuccinimideMethyl 2-acetamido-6-bromo-4-(benzyloxy)-5-methoxybenzoateElectrophilic Aromatic Halogenation
Methyl 2-acetamido-6-bromo-4-(benzyloxy)-5-methoxybenzoateH2, Pd/CMethyl 2-amino-6-bromo-4-hydroxy-5-methoxybenzoateDeprotection

Structural Diversification Through Esterification and Amidation Reactions

The methyl ester and amino groups of this compound are primary sites for structural diversification through esterification and amidation reactions.

Esterification and Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be re-esterified with a variety of alcohols using standard coupling agents (e.g., DCC, EDC) or by Fischer esterification to introduce different alkyl or aryl groups. Transesterification, the exchange of the methyl group for another alkyl group, can also be achieved by heating with an excess of the desired alcohol in the presence of a catalyst. A facile method for the synthesis of various amino acid methyl esters involves the use of methanol (B129727) with trimethylchlorosilane, which could potentially be adapted for the transesterification of the title compound. labsolu.ca

Amidation: The amino group can be acylated with a wide range of carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a robust and versatile reaction for introducing diverse structural motifs. For example, the acylation of 4-amino-3-methyl-benzoic acid methyl ester with butyryl chloride is a key step in the synthesis of an intermediate for telmisartan. amerigoscientific.com Similarly, the amino group of this compound can be readily acylated.

Furthermore, the methyl ester can be converted into an amide by direct aminolysis with an amine, often at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. This allows for the introduction of a secondary or tertiary amide functionality.

The following table illustrates potential structural diversification reactions.

Reaction TypeSubstrateReagent(s)Product Type
HydrolysisThis compoundNaOH(aq), then H3O+2-Amino-4-hydroxy-5-methoxybenzoic acid
Esterification2-Amino-4-hydroxy-5-methoxybenzoic acidEthanol (B145695), H2SO4Ethyl 2-amino-4-hydroxy-5-methoxybenzoate
Amidation (on amino group)This compoundAcetyl chloride, pyridine (B92270)Methyl 2-acetamido-4-hydroxy-5-methoxybenzoate
Amidation (of ester group)This compoundAmmonia, heat2-Amino-4-hydroxy-5-methoxybenzamide

Introduction of Pharmacophoric Moieties onto the Benzoate Core

The introduction of pharmacophoric moieties onto the this compound core is a key strategy for the development of new biologically active molecules. Pharmacophores are structural features recognized by a biological target and are responsible for a compound's activity.

Heterocyclic Moieties: The amino group is a convenient handle for the introduction of heterocyclic pharmacophores. For example, it can be used as a building block in condensation reactions to form quinazolines, a privileged scaffold in medicinal chemistry. The reaction of an anthranilate with formamidine (B1211174) acetate (B1210297) is a common method for constructing the quinazolinone ring system. mdpi.com This approach could be applied to this compound to generate novel quinazolinone derivatives.

Sulfonamides: As mentioned earlier, a sulfonyl chloride group can be introduced onto the aromatic ring, which can then be reacted with various amines to form a library of sulfonamides. The synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate from a related starting material highlights the feasibility of this approach. google.comresearchgate.net

Linker-Appended Moieties: The hydroxyl and amino groups are ideal for attaching pharmacophores via linkers. For instance, the hydroxyl group can be alkylated with a bifunctional linker containing a terminal halide and another functional group (e.g., an azide (B81097) or alkyne) for subsequent click chemistry reactions. The synthesis of methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate from a related hydroxybenzoate demonstrates the introduction of such a linker. mdpi.com

The table below provides examples of pharmacophoric moieties that could be introduced and the corresponding synthetic strategies.

Pharmacophoric MoietySynthetic StrategyTargeted Functional GroupPotential Derivative Class
QuinazolinoneCyclocondensation with formamidine acetateAmino and Ester groupsFused Heterocycles
SulfonamideElectrophilic sulfonation followed by aminationAromatic Ring and introduced sulfonyl chlorideArylsulfonamides
Substituted BenzylO-alkylation with a substituted benzyl halideHydroxyl groupEther-linked biaryls
TriazoleAlkylation with a propargyl group followed by a "click" reactionHydroxyl or Amino groupTriazole-containing compounds

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework.

The ¹H NMR spectrum of methyl 2-amino-4-hydroxy-5-methoxybenzoate is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which leaves two isolated aromatic protons. The chemical shifts of the methoxy (B1213986) and methyl ester protons are expected in their characteristic upfield regions. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature.

Predicted ¹H NMR Data

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H ~6.0-7.0 Singlet 1H
Aromatic H ~6.0-7.0 Singlet 1H
Amino (-NH₂) Variable (broad) Singlet 2H
Hydroxyl (-OH) Variable (broad) Singlet 1H
Methoxy (-OCH₃) ~3.8 Singlet 3H

Note: The exact chemical shifts for the aromatic protons are difficult to predict without experimental data but would be distinct from each other.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show nine signals in total: six for the aromatic carbons, one for the ester carbonyl carbon, and two for the methoxy and methyl ester carbons. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbonyl carbon is characteristically found at the downfield end of the spectrum.

Predicted ¹³C NMR Data

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~168
Aromatic C-OH ~145-155
Aromatic C-OCH₃ ~140-150
Aromatic C-NH₂ ~135-145
Aromatic C-H ~100-115
Aromatic C-H ~95-110
Aromatic C-COOCH₃ ~105-120
Methoxy (-OCH₃) ~56

Note: The assignments for the substituted aromatic carbons are estimations based on typical substituent effects.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The presence of N-H stretches from the amino group, a broad O-H stretch from the hydroxyl group, C-H stretches from the aromatic ring and methyl groups, a strong C=O stretch from the ester, and C-O stretches from the ether and ester moieties are all expected. These bands collectively provide a "fingerprint" for the molecule. researchgate.netmdpi.com

Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch (broad) 3300-3500
Amino (-NH₂) N-H Symmetric & Asymmetric Stretch 3300-3500
Aromatic C-H C-H Stretch 3000-3100
Aliphatic C-H (CH₃) C-H Stretch 2850-3000
Carbonyl (C=O) C=O Stretch 1680-1720
Aromatic C=C C=C Stretch 1500-1600
Amino (-NH₂) N-H Bend 1550-1650
C-O (Ester, Ether) C-O Stretch 1000-1300

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal framework. researchgate.net The C=O stretch is also observable in Raman spectra, though typically weaker than in FT-IR. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The monoisotopic mass of this compound is 197.0688 g/mol . epa.gov

In a typical electron ionization mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 197. Subsequent fragmentation could involve the loss of the methyl group from the ester (-15 Da) or the methoxy group (-15 Da), or the loss of the entire methoxycarbonyl group (-59 Da). The fragmentation pattern provides valuable clues for confirming the molecular structure. nih.govresearchgate.net

Predicted Mass Spectrometry Fragmentation

Ion m/z (Mass-to-charge ratio) Identity
[M]⁺ 197 Molecular Ion
[M-CH₃]⁺ 182 Loss of a methyl group
[M-OCH₃]⁺ 166 Loss of the methoxy group

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components in a mixture, and for the purification and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely used in pharmaceutical and chemical analysis for their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for verifying the purity of synthesized compounds and for quantitative analysis. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector, often a UV-Vis detector, is used to identify and quantify the compounds as they elute from the column.

While chemical suppliers list the purity of this compound, often greater than 97% labsolu.cacalpaclab.com, and mention the availability of HPLC data bldpharm.com, specific, detailed research findings or validated analytical methods for this compound are not described in the accessible scientific literature. A typical HPLC analysis would involve optimizing parameters such as the column chemistry (e.g., C18), the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier), the flow rate, and the detection wavelength to achieve a sharp, symmetrical peak with a stable retention time. Without published studies, a data table of these parameters cannot be compiled.

Representative HPLC Method Parameters No specific, validated HPLC method for the analysis of this compound has been published in the reviewed sources.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. UPLC is an advanced method for purity determination and impurity profiling.

Similar to HPLC, despite the mention of UPLC data availability from commercial vendors for this compound bldpharm.com, there is a lack of published scientific articles detailing specific UPLC methods for its analysis. The development of a UPLC method would follow similar principles to HPLC method development but would be tailored to the capabilities of the UPLC system to maximize throughput and separation efficiency.

Representative UPLC Method Parameters No specific UPLC method for the analysis of this compound has been detailed in the public scientific domain.

Biological Activities and Pharmacological Exploration of Methyl 2 Amino 4 Hydroxy 5 Methoxybenzoate Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Aminohydroxy-methoxybenzoate Scaffolds

The biological activities of aminobenzoic acid derivatives are intricately linked to their chemical structures. nih.gov Structure-Activity Relationship (SAR) studies have been instrumental in elucidating how modifications to the aminohydroxy-methoxybenzoate scaffold influence its pharmacological effects.

The position and chemical nature of substituents on the aromatic ring and at the amino and carboxyl groups of aminobenzoate derivatives play a pivotal role in determining their biological activity. nih.govnih.gov

Substitution on the Aromatic Ring : The introduction of different functional groups to the benzene (B151609) ring significantly modulates the therapeutic properties of the parent compound. For instance, the presence of electron-withdrawing groups, such as nitro or chloro groups, has been shown to enhance the antimycobacterial activity of benzoate (B1203000) derivatives. nih.govresearchgate.net Specifically, 3,5-dinitrobenzoate (B1224709) esters have demonstrated particularly potent antitubercular effects. nih.govucp.pt In the context of anticancer activity, halogenation of related benzofuran (B130515) carboxylates revealed that a bromine substituent led to stronger anticancer potential against several cell lines compared to a chlorine substituent. mdpi.com

Amino and Carboxyl Group Modifications : The structural versatility of the amino and carboxyl groups allows for extensive derivatization, leading to a wide array of compounds with diverse biological actions. nih.gov For example, the conversion of the carboxylic acid group to an ester can improve the compound's ability to diffuse through cell membranes, potentially enhancing its efficacy as a prodrug. researchgate.net SAR studies on triarylethylene analogues highlighted that an amino substitution was crucial for enhancing both antiproliferation and antimetastatic activities. nih.gov

Impact on Molecular Conformation : The spatial arrangement of functional groups can also influence biological activity. In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative positions of the carbonyl and sulfo groups, as well as the orientation of the pyridine (B92270) ring, were found to directly impact their analgesic and anti-inflammatory properties. mdpi.com

These findings underscore the importance of systematic structural modifications in the design of novel therapeutic agents based on the aminohydroxy-methoxybenzoate scaffold.

Anticancer Activity of Related Methyl Aminobenzoate Derivatives

Derivatives of aminobenzoic acid have emerged as a promising class of compounds in cancer research, with studies demonstrating their ability to inhibit tumor growth and progression. nih.govnih.gov Their multifaceted mechanisms of action make them attractive candidates for the development of new anticancer therapies.

A significant body of research has focused on the cytotoxic effects of aminobenzoate analogues against various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A-549).

Activity against MCF-7 and A-549 Cells : Several studies have reported the dose-dependent cytotoxic effects of aminobenzoate derivatives on both MCF-7 and A-549 cells. jksus.orgrsc.org For instance, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were evaluated for their anticancer potential, with one brominated derivative showing an IC₅₀ value of 6.3 ± 2.5 μM against A549 cells. mdpi.com Another study on a benzimidazole (B57391) derivative reported IC₅₀ values of 15.80 μg/mL against A549 cells. jksus.org

Broad-Spectrum Anticancer Potential : The anticancer activity of these derivatives is not limited to just two cell lines. Schiff bases derived from 4-aminobenzoic acid have exhibited cytotoxicity against the HepG2 liver cancer cell line. mdpi.com Furthermore, pyrimidine-benzimidazole compounds have shown potent anticancer activity against MGC-803, EC-9706, and SMMC-7721 cancer cell lines. jksus.org

The following table summarizes the cytotoxic activity of selected aminobenzoate and related derivatives against MCF-7 and A-549 cell lines.

Compound/Derivative ClassCell LineIC₅₀ ValueReference
Brominated Benzofuran DerivativeA5496.3 ± 2.5 μM mdpi.com
Benzimidazole Derivative (se-182)A54915.80 μg/mL jksus.org
Phosphomolybdate Hybrid SolidMCF-732.11 μmol L⁻¹ rsc.org
Phosphomolybdate Hybrid SolidA54925.17 μmol L⁻¹ rsc.org

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer effects of aminobenzoate derivatives are attributed to a variety of mechanisms that interfere with key cellular processes required for cancer cell survival and proliferation.

Inhibition of Signaling Pathways : An anti-inflammatory aminobenzoic acid derivative, DAB-1, was found to inhibit the TNFα/NFΚB and IL6/STAT3 signaling pathways, which are crucial for cancer-related inflammation and cell proliferation. nih.gov Another derivative, DAB-2-28, was shown to inhibit the phosphorylation of key pro-EMT transcriptional factors like NFκB, STAT3, and AKT in breast cancer cells. scilit.com

Cell Cycle Arrest and Apoptosis Induction : Some derivatives exert their effects by arresting the cell cycle and inducing programmed cell death (apoptosis). For example, a phosphomolybdate-based hybrid solid was found to arrest A549 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle. rsc.org Halogenated benzofuran derivatives were also shown to induce apoptosis in a caspase-dependent manner. mdpi.com

Enzyme Inhibition : Protein kinases are critical regulators of cellular processes, and their abnormal activity is often implicated in cancer. google.comgoogle.com Benzazole derivatives, structurally related to the core compound, have been developed as inhibitors of protein kinases involved in cell proliferation, survival, and angiogenesis. google.com

DNA Intercalation : While not directly studied for methyl 2-amino-4-hydroxy-5-methoxybenzoate, a common mechanism for some anticancer agents with similar planar aromatic structures is intercalation into the minor groove of DNA, which disrupts DNA replication and transcription. researchgate.net

Antitubercular Potential of Related Benzoates (e.g., against Mycobacterium tuberculosis)

Benzoic acid and its derivatives have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has necessitated the search for new therapeutic scaffolds. nih.gov

Esters of benzoic acid are considered promising prodrugs, as they can more easily diffuse through the mycobacterial cell membrane. researchgate.net Once inside the cell, they can be activated by mycobacterial esterases, releasing the active benzoic acid. nih.govresearchgate.net

SAR studies have revealed that the introduction of electron-withdrawing groups, such as nitro groups, into the aromatic ring significantly increases the antimycobacterial activity. nih.govresearchgate.net In particular, 3,5-dinitrobenzoate esters have shown very interesting antitubercular activity. nih.govucp.pt Interestingly, the enhanced activity of these nitro derivatives does not appear to be correlated with their pKa values. nih.govresearchgate.netnih.gov

Schiff bases derived from 4-aminobenzoic acid have also demonstrated moderate antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) of ≥ 62.5 µM. mdpi.com It is noteworthy that some of these derivatives may act as drugs with a distinct mode of action rather than solely as prodrugs of the corresponding acid. nih.gov

Antioxidant Properties and Protective Effects Against Oxidative Stress

Derivatives of aminobenzoic acid have demonstrated notable antioxidant properties, which contribute to their protective effects against cellular damage caused by oxidative stress. nih.govmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of chronic diseases.

The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. mdpi.com For example, para-aminobenzoic acid (PABA) and its derivatives are known to act as scavengers of reactive oxygen species, a property utilized in sunscreens to protect against UVB radiation. mdpi.com Hydroxybenzoic acids, in general, are recognized for their antioxidant functions. nih.gov

The chemical modification of PABA has been shown to yield derivatives with improved radical scavenging properties. mdpi.com Studies on protein hydrolysates containing various amino acids have indicated that alkaline and aromatic amino acids can enhance antioxidant activity. nih.gov This suggests that the amino group in the aminobenzoate structure may contribute significantly to its antioxidant potential.

The protective effects of these compounds against oxidative stress extend to various biological systems. For instance, they can help prevent cellular damage to critical components like lipids, proteins, and DNA. nih.gov

Receptor Modulation and Neuropharmacological Relevance (e.g., 5-HT4 receptor agonists/antagonists by chlorinated derivatives)

The structural backbone of aminobenzoates has proven to be a versatile scaffold for developing potent and selective ligands for various receptors, most notably the serotonin (B10506) 5-HT₄ receptor. Chlorinated derivatives, specifically those derived from 4-amino-5-chloro-2-methoxybenzoic acid, have been a focal point of research in neuropharmacology. These analogues have demonstrated the ability to act as both potent agonists and antagonists at the 5-HT₄ receptor, which is crucial for regulating gastrointestinal motility and is implicated in cognitive functions. nih.govnih.gov

The synthesis of esters from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol has yielded compounds with high affinity for the 5-HT₄ receptor. nih.gov The nature of the substitution on the piperidine (B6355638) ring plays a critical role in determining the pharmacological profile of the resulting molecule. For instance, monosubstitution with groups like methyl, hydroxyl, or acetamido can produce potent 5-HT₄ receptor agonists. nih.gov

A significant finding in this area is the dramatic shift from agonist to antagonist activity with subtle structural modifications. The introduction of two methyl groups on the piperidine ring of 2-[(piperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate derivatives can convert a potent agonist into a powerful antagonist. nih.gov For example, the cis-3,5-dimethylpiperidine (B12482) derivative (compound 7g) was found to be a potent 5-HT₄ antagonist with a high binding affinity. nih.gov This highlights the sensitivity of the receptor to the steric and conformational properties of the ligand.

Binding assays have confirmed that several of these ester derivatives exhibit nanomolar affinity for the 5-HT₄ receptor. nih.gov The ester functionality itself appears to be advantageous for activity at this receptor compared to corresponding amide derivatives, although this difference is less pronounced when the basic moiety is sterically constrained. nih.gov The research into these chlorinated analogues has not only produced compounds with potential therapeutic applications for gastrointestinal disorders but has also contributed to a deeper understanding of the 5-HT₄ receptor's binding sites and the structural requirements for agonism versus antagonism. nih.govnih.gov

Table 1: 5-HT₄ Receptor Activity of Chlorinated Benzoate Analogues This table is interactive. You can sort and filter the data.

Compound Modification Pharmacological Profile Binding Affinity (Ki) Notes
7a (ML 10302) Monosubstituted piperidine ring Partial Agonist 1.07 ± 0.5 nM As potent as serotonin but with a lower maximal response. nih.gov
7k Monosubstituted piperidine ring (CONH₂ group) Partial Agonist 1.0 ± 0.3 nM Similar profile to compound 7a. nih.gov
7g cis-3,5-dimethylpiperidine ring Antagonist 0.26 ± 0.06 nM Inhibited the relaxant action of serotonin in rat esophagus muscle. nih.gov
YM-53389 (2(S)) 2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline Selective Agonist High affinity for human 5-HT₄ receptor Showed no affinity for the human 5-HT₃ receptor. nih.gov

Antifeedant Activity in Pest Management (e.g., against Hylobius abietis)

Derivatives of benzoic acid, including various aminohydroxy-methoxybenzoate analogues, have been investigated for their potential use in pest management as antifeedants. nih.gov The pine weevil, Hylobius abietis, is a significant pest in European forestry, causing substantial economic damage to conifer seedlings. diva-portal.orgresearchgate.net The search for environmentally friendly alternatives to insecticides has driven research into naturally occurring and synthetic compounds that deter feeding by this pest. diva-portal.orgnih.gov

Studies have evaluated a wide range of benzoic acid derivatives, identifying key structural features that confer antifeedant activity. nih.gov Research on various isomers of methyl hydroxy-methoxybenzoate revealed that the position of the hydroxyl and methoxy (B1213986) groups on the benzene ring significantly influences the antifeedant effect. diva-portal.orgresearchgate.net Out of ten tested isomers, methyl 2-hydroxy-3-methoxybenzoate demonstrated the highest antifeedant activity, making it a promising candidate for practical application in protecting seedlings. diva-portal.orgresearchgate.net

**Table 2: Antifeedant Activity of Benzoate Analogues against Hylobius abietis*** *This table is interactive. You can sort and filter the data.

Compound Antifeedant Index (6h) Significance (6h) Antifeedant Index (24h) Significance (24h) Source
Methyl 2-hydroxy-3-methoxybenzoate Not specified, but highest effect *** Not specified, but highest effect *** diva-portal.orgresearchgate.net
Methyl 2-hydroxy-6-methoxybenzoate 94 *** 54 *** researchgate.net
Methyl 3-hydroxy-2-methoxybenzoate 77 *** 35 *** researchgate.net
Methyl 4-hydroxy-2-methoxybenzoate 69 *** 4 ns researchgate.net
Methyl 3-hydroxy-5-methoxybenzoate 35 *** 26 *** researchgate.net
Methyl 2,4-dimethoxybenzoate High Not specified High Not specified nih.gov
Isopropyl 2,4-dimethoxybenzoate High Not specified High Not specified nih.gov

Significance levels: ***p < 0.001; ns = not significant.

Other Reported Biological Activities of Aminohydroxy-methoxybenzoate Analogues (e.g., antibacterial, antifungal)

Analogues and derivatives related to the aminohydroxy-methoxybenzoate structure have shown a spectrum of other biological activities, including antimicrobial properties. The core structure can be modified to create compounds with significant antibacterial and antifungal effects. jmchemsci.comrsc.org

In the realm of antibacterial research, the introduction of specific functional groups can greatly enhance activity. For example, in cephem analogues, substituting an oxygen atom at the 1-position or adding a 7-alpha-methoxy group can increase antibacterial efficacy. ebi.ac.uk While not direct aminohydroxy-methoxybenzoate analogues, these findings on related aromatic structures underscore the principle that targeted chemical modifications can amplify antimicrobial potency. The development of synthetic antimicrobial peptides (AMPs) and their analogues, some of which incorporate aromatic residues, represents another frontier. mdpi.comnih.gov These molecules often act by disrupting bacterial cell membranes. mdpi.comnih.gov

Regarding antifungal activity, derivatives of 2-amino-4-nitrophenol (B125904) have been studied for their effects against various phytopathogenic fungi. nih.gov Replacing a hydrogen atom in the amino group with an aldehyde or ketone group was found to increase the fungicidal activity against specific fungal species like Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov Similarly, coumarin (B35378) derivatives incorporating an amino-thiadiazole moiety have demonstrated notable antifungal activity against Aspergillus niger and Candida albicans. jmchemsci.com The amino group within these structures is often considered crucial, potentially inactivating key fungal proteins and disrupting cellular processes. jmchemsci.com

Table 3: Summary of Other Biological Activities of Related Analogues This table is interactive. You can sort and filter the data.

Compound Class Biological Activity Target Organisms Mechanism/Key Finding Source
Cephem Analogues Antibacterial Bacteria Substitution with an oxygen atom or a 7-alpha-methoxy group enhances activity. ebi.ac.uk ebi.ac.uk
2-Amino-4-nitrophenol Derivatives Antifungal Rhizoctonia solani, Bipolaris sorokiniana, Sclerotinia sclerotiorum Aldehyde or ketone substitution on the amino group increases fungicidal effects. nih.gov nih.gov
4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin (ATMC) Antibacterial, Antifungal E. coli, P. aeruginosa, S. aureus, A. niger, C. albicans The amino group is thought to inactivate microbial proteins, leading to cell death. jmchemsci.com jmchemsci.com
N4-alkyl-5-methylcytidine Derivatives Antifungal Aspergillus genus Replacing a 3'-hydroxyl group with an amino group significantly enhances antifungal properties. rsc.org rsc.org

Applications in Medicinal Chemistry and Applied Organic Synthesis

Methyl 2-amino-4-hydroxy-5-methoxybenzoate as a Precursor in Pharmaceutical Synthesis

This compound is a pivotal precursor in the synthesis of various pharmaceutical agents, most notably in the creation of heterocyclic ring systems that form the core of many modern drugs. The compound is typically derived from the reduction of its nitro-substituted precursor, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. newdrugapprovals.orggoogle.com One common method involves hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen gas pressure, a process that can achieve high yields of the desired amino compound. newdrugapprovals.orggoogle.com Its bifunctional nature, containing both a nucleophilic amino group and an ortho-positioned ester, makes it ideal for cyclization reactions to form fused heterocyclic systems.

Synthesis of Quinazoline-Based Drugs and Related Heterocycles.mdpi.comnih.gov

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer properties. scielo.br this compound is a key starting material for constructing the quinazoline core. A fundamental reaction involves the condensation of the amino-benzoate with a one-carbon source, such as formamidine (B1211174) acetate (B1210297). newdrugapprovals.orggoogle.com By refluxing this compound with formamidine acetate in a solvent like methanol (B129727), the quinazoline ring is formed, yielding a 6-hydroxy-7-methoxy-quinazolin-4(3H)-one derivative. newdrugapprovals.orggoogle.com This transformation is a critical step in the pathway towards several important drugs. The general approach of using anthranilic acid derivatives to build quinazolinones is a well-established strategy in pharmaceutical synthesis. mdpi.com

One of the most significant applications of this compound is its role as an intermediate in the synthesis of Gefitinib (B1684475), a potent anticancer drug. nih.govcapes.gov.br Gefitinib is used for treating certain types of non-small cell lung cancer. nih.gov In a documented synthesis pathway, Methyl 2-amino-5-hydroxy-4-methoxy benzoate (B1203000) is reacted with formamidine acetate. newdrugapprovals.orggoogle.com This reaction leads to the formation of the core quinazoline structure, which is a central component of Gefitinib. newdrugapprovals.org Subsequent chemical modifications are then performed on this quinazoline intermediate to complete the synthesis of the final drug molecule. nih.gov A novel synthesis route starting from methyl 3-hydroxy-4-methoxybenzoate also proceeds through a similar, albeit differently substituted, 2-amino-benzoate intermediate to produce Gefitinib. nih.govcapes.gov.br

The table below outlines a simplified reaction step in a Gefitinib synthesis pathway.

ReactantReagentProductYield
Methyl-2-amino-5-hydroxy-4-methoxy benzoateFormamidine acetate6-Hydroxy-7-methoxy-quinazolin-4(3H)-one92% newdrugapprovals.orggoogle.com

Gefitinib functions as an Epidermal Growth Factor Receptor (EGFR) inhibitor, a class of targeted cancer therapies that block signals promoting cell growth and division. nih.gov Consequently, this compound, as a precursor to Gefitinib, plays a crucial role in the development of these inhibitors. newdrugapprovals.orgnih.gov The 4-anilinoquinazoline (B1210976) core, derived from this starting material, is fundamental to the inhibitory activity of Gefitinib and other related EGFR inhibitors. mdpi.com Research into novel quinazoline derivatives continues to explore modifications of this basic structure to develop new and more effective anticancer agents. mdpi.comresearchgate.net The synthesis of various 4-anilinoquinazoline derivatives, often targeting EGFR, highlights the importance of anthranilate precursors in this field of research. mdpi.com

Research Applications as a Building Block for Novel Compounds.bldpharm.com

Beyond its established role in the synthesis of known drugs, this compound serves as a versatile building block in research for the creation of novel compounds. bldpharm.com Its array of functional groups—amine, hydroxyl, ether, and ester—allows for a wide range of chemical transformations. bldpharm.com This enables chemists to synthesize libraries of new quinazoline derivatives and other heterocyclic compounds. researchgate.net These novel molecules can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. For example, new quinazoline-chromene hybrid compounds have been synthesized and tested for their cytotoxic effects against cancer cell lines, demonstrating the ongoing utility of quinazoline-based scaffolds in drug discovery. researchgate.net

Potential Roles in Agrochemical and Dyestuff Research

While direct application of this compound in commercial agrochemicals or dyestuffs is not widely documented, its chemical properties suggest potential utility in these areas. The quinazoline core, which can be synthesized from this compound, is found in molecules with pesticidal and plant growth regulatory activities. Research into new quinazoline derivatives has yielded compounds with activity comparable to the commercial antibiotic Ningnanmycin, which is used in agriculture. nih.gov This indicates a potential avenue for the development of new agrochemical agents based on structures derived from this precursor. The aromatic and chromophoric nature of the core structure could theoretically be exploited in dyestuff synthesis, although specific research in this area is not prominent.

Future Research Directions and Unexplored Avenues for Methyl 2 Amino 4 Hydroxy 5 Methoxybenzoate

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to aminobenzoates often rely on classical methods, such as the reduction of a corresponding nitro-substituted precursor. For instance, the synthesis of the related compound Methyl 2-amino-4,5-dimethoxybenzoate is commonly achieved through the catalytic hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate using catalysts like palladium on carbon (Pd/C) or through reduction with powdered iron in acetic acid. chemicalbook.commdpi.com While effective, these methods can involve hazardous reagents, costly catalysts, and significant waste generation.

Future research should prioritize the development of greener and more sustainable synthetic pathways. This could include:

Photocatalysis: Exploring light-mediated reactions that can proceed under mild conditions without the need for harsh reagents or high temperatures. researchgate.net

Biocatalysis: Investigating the use of enzymes to perform key transformations with high selectivity and under environmentally benign conditions, reducing the need for protecting groups and minimizing byproducts.

Flow Chemistry: Implementing continuous flow processes, which can offer improved safety, efficiency, and scalability over traditional batch reactions.

The goal is to design synthetic routes that are not only high-yielding but also align with the principles of green chemistry, reducing cost, energy consumption, and environmental impact.

Comprehensive Exploration of Biological Activities and Mechanisms of Action

The structural motifs within Methyl 2-amino-4-hydroxy-5-methoxybenzoate are present in numerous biologically active molecules, suggesting it may possess untapped therapeutic potential. Derivatives of similar aminobenzoates have demonstrated a range of activities, including antioxidant and α-glucosidase inhibitory effects. researchgate.net

Future investigations should include:

Broad-Spectrum Screening: Testing the compound against a wide array of biological targets, such as kinases, proteases, and receptors, to identify novel activities. For example, related benzoates have shown potent agonist and antagonist activity at 5-HT4 receptors. acs.org

Anti-inflammatory Potential: A structurally similar natural product, Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, has been shown to inhibit inflammation by blocking the NF-κB and MAPK signaling pathways. ajol.inforesearchgate.net The anti-inflammatory properties of the title compound should be systematically investigated.

Anticancer and Enzyme Inhibition: Given that precursors with a similar core structure are used to synthesize kinase inhibitors like Gefitinib (B1684475), exploring its effect on cancer cell lines and specific enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) is a logical next step. mdpi.comresearchgate.net

For any identified activity, subsequent studies must focus on elucidating the precise mechanism of action through cellular and molecular assays to understand how the compound interacts with its biological targets.

Advanced Material Applications and Functionalization Studies

The functional groups on this compound make it an attractive building block for new materials. The primary amine (-NH2) and hydroxyl (-OH) groups are ideal sites for polymerization reactions, allowing the compound to be incorporated as a monomer into polymers like polyamides, polyimides, or polyesters. This could yield functional materials with tailored optical, thermal, or electronic properties.

Furthermore, the compound serves as a versatile scaffold for functionalization in medicinal chemistry. Its structure can be elaborated to create more complex molecules with enhanced biological activity. For example, similar aminobenzoate structures have been cyclized to form quinazolinones, a class of heterocyclic compounds with significant pharmacological interest. mdpi.comresearchgate.net Future work could focus on using the compound as a starting point to generate libraries of novel derivatives for drug discovery campaigns.

Integration of Cheminformatics and Artificial Intelligence in Research on the Compound

Modern computational tools can accelerate the discovery and optimization of novel compounds. For this compound, future research should leverage these technologies.

In Silico Screening: Computational models can predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. researchgate.net Molecular docking studies can simulate its binding to various protein targets, helping to prioritize experimental screening efforts. researchgate.net

Artificial Intelligence (AI) and Machine Learning: AI-driven platforms can be used for the de novo design of new analogues. nih.gov By learning from existing chemical and biological data, these models can generate novel molecular structures based on the compound's scaffold that are optimized for binding to specific therapeutic targets or for having desirable dual-target pharmacological profiles. nih.gov This approach can significantly reduce the time and cost associated with identifying promising new drug candidates.

Investigation of Natural Product Origins and Biosynthetic Pathways for Related Analogues (e.g., protoalkaloids)

There is compelling evidence that the core structure of this compound may be of natural origin. A glycosylated version, Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, has been isolated from the medicinal plant Sanguisorba officinalis. ajol.inforesearchgate.net This finding strongly suggests that a biosynthetic pathway exists in nature for this class of compounds.

Future research should focus on:

Natural Product Isolation: A systematic investigation of Sanguisorba officinalis and related plant species to determine if this compound itself is present as a natural product.

Biosynthetic Pathway Elucidation: Identifying the enzymes and genetic pathways responsible for the synthesis of this substituted benzoate (B1203000) core. Understanding this pathway could provide insights into the biosynthesis of related protoalkaloids and enable the use of synthetic biology approaches for sustainable production.

This avenue of research connects the compound to the broader field of natural products chemistry and could uncover novel biological functions and enzymatic tools.

Q & A

Q. Key Considerations :

  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) for amidation.
  • Protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions during methoxy group introduction.

Which analytical techniques are most robust for confirming the structural integrity and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the positions of the amino, hydroxyl, and methoxy groups. For example, the hydroxyl proton (4-OH) typically appears as a broad singlet (~δ 9-10 ppm), while the methoxy group resonates at ~δ 3.8-4.0 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is critical for purity assessment. A C18 column and isocratic elution (e.g., 70:30 methanol/water with 0.1% TFA) can separate impurities .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used to determine crystal structure, with O-H···N hydrogen bonds often observed between the hydroxyl and amino groups .

How do hydrogen-bonding networks influence the crystalline packing of this compound, and what implications does this have for material design?

Advanced Research Focus
Graph set analysis (as defined by Etter’s methodology) reveals that intermolecular O-H···N and N-H···O hydrogen bonds dominate the packing. For example, the hydroxyl group (4-OH) may act as a donor to the amino group (2-NH₂), forming a D ¹₁ motif, while the methoxy group (5-OCH₃) participates in weaker C-H···O interactions. These patterns stabilize the crystal lattice and can inform co-crystal design for enhanced solubility or stability .

Data Insight :
In related methyl hydroxy-methoxybenzoate derivatives, hydrogen-bonding motifs correlate with melting points (e.g., compounds with extended networks show higher thermal stability) .

What computational methods are effective in predicting the compound’s reactivity and stability under varying pH or thermal conditions?

Q. Advanced Research Focus

  • DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level can predict protonation states (e.g., amino group pKa ~8-9) and degradation pathways.
  • Molecular Dynamics (MD) : Simulates thermal stability by modeling bond dissociation energies under stress (e.g., methoxy group cleavage above 150°C).
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes with polar active sites), leveraging the compound’s hydrogen-bonding capacity .

How can isomerization or degradation products be identified and quantified during long-term storage studies?

Q. Advanced Research Focus

  • LC-MS/MS : Detects trace degradation products (e.g., demethylation to 4-hydroxy-5-methoxybenzoic acid) with MRM (multiple reaction monitoring) mode.
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor via FTIR for carbonyl formation (indicative of ester hydrolysis) .

Contradictory Data Note :
While some studies suggest methoxy groups enhance stability, others report photooxidation of the aromatic ring under UV light, requiring amber vial storage .

What strategies are recommended for resolving contradictory crystallographic data when the compound exhibits polymorphism?

Q. Advanced Research Focus

  • High-Throughput Crystallization Screens : Use 96-well plates with varied solvents (e.g., DMSO, ethanol) to isolate polymorphs.
  • ORTEP-3 Visualization : Compare torsion angles and unit cell parameters across polymorphs. For example, a 5° variation in the methoxy group’s dihedral angle can distinguish forms .
  • Thermal Analysis (DSC/TGA) : Polymorphs often show distinct endotherms (e.g., Form I melts at 120°C vs. Form II at 135°C) .

How can the compound’s role in supramolecular chemistry be exploited for designing functional co-crystals?

Advanced Research Focus
The amino and hydroxyl groups serve as hydrogen-bond donors/acceptors for co-formers like carboxylic acids (e.g., fumaric acid). For instance:

  • Co-crystallization with 2,4-dihydroxybenzoic acid yields a 1:1 complex stabilized by R ²₂(8) hydrogen-bonding motifs .
  • Applications include modulating solubility for drug delivery or creating porous frameworks for catalysis.

What are the safety protocols for handling reactive intermediates during synthesis?

Q. Basic Research Focus

  • Protective Equipment : Nitrile gloves and chemical-resistant aprons (tested against aldehydes/esters) .
  • Ventilation : Use fume hoods during coupling reactions to mitigate exposure to volatile byproducts (e.g., HCl gas).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 2
Methyl 2-amino-4-hydroxy-5-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.